D-Ins 1,4,5-trisphosphate triammonium salt

IP₃ Receptor Binding Radioligand Displacement Inositol Phosphate SAR

D-Ins 1,4,5-trisphosphate triammonium salt (Ins(1,4,5)P₃·3NH₄) is the endogenous IP₃R agonist and the essential reference standard for competitive binding (Ki determination), permeabilized-cell Ca²⁺ release (EC₅₀ 80–200 nM), and bilayer/patch-clamp electrophysiology. Its defined ammonium counterion eliminates Na⁺ contamination in ion-current measurements—a critical advantage over sodium salts. Researchers evaluating novel IP₃R modulators require this specific 1,4,5-regioisomer, as structural analogs (e.g., Ins(3,4,5)P₃) and alternative counterions show sharply altered pharmacology. Procure the native triammonium salt to ensure reproducible, heparin-antagonizable IP₃R responses and valid Schild analyses.

Molecular Formula C6H24N3O15P3
Molecular Weight 471.19
CAS No. 112571-69-4
Cat. No. B1141986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ins 1,4,5-trisphosphate triammonium salt
CAS112571-69-4
Molecular FormulaC6H24N3O15P3
Molecular Weight471.19
Structural Identifiers
SMILESC1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O.N.N.N
InChIInChI=1S/C6H15O15P3.3H3N/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);3*1H3/t1?,2-,3-,4-,5+,6?;;;/m1.../s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Ins 1,4,5-trisphosphate triammonium salt (CAS 112571-69-4): Core Second Messenger for IP₃ Receptor-Mediated Calcium Signaling Research


D-Ins 1,4,5-trisphosphate triammonium salt (Ins(1,4,5)P₃·3NH₄; CAS 112571-69-4) is the ammonium salt form of the endogenous second messenger D-myo-inositol 1,4,5-trisphosphate . This water-soluble compound acts as the canonical agonist of inositol 1,4,5-trisphosphate receptors (IP₃Rs) — intracellular calcium channels located on the endoplasmic reticulum — triggering Ca²⁺ release from internal stores [1]. It serves as the reference standard for evaluating IP₃R agonists, antagonists, and modulators in cell signaling, pharmacology, and structural biology research [2].

Why D-Ins 1,4,5-trisphosphate triammonium salt Cannot Be Replaced by In-Class IP₃ Analogs Without Compromising Experimental Validity


Inositol trisphosphate analogs and alternative salt forms exhibit marked differences in receptor binding affinity, functional potency, metabolic stability, and cell permeability that preclude simple substitution. The 1,4,5-regioisomer is the only naturally occurring, high-affinity endogenous ligand; structural modifications — whether in phosphate position (e.g., Ins(3,4,5)P₃), stereochemistry (L-isomer), or counterion composition — dramatically alter pharmacological properties [1]. For experimental reproducibility, the triammonium salt form provides defined stoichiometry and solubility characteristics that differ from sodium or potassium salts, while caged or cell-permeable derivatives address distinct experimental requirements but cannot replace the native agonist in permeabilized cell or cell-free systems [2]. The evidence below quantifies precisely where D-Ins(1,4,5)P₃ triammonium salt maintains essential differentiating characteristics relative to its closest research alternatives.

D-Ins 1,4,5-trisphosphate triammonium salt: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Receptor Binding Affinity: D-Ins(1,4,5)P₃ vs. Ins(3,4,5)P₃ — >120-Fold Difference in Ki

D-Ins(1,4,5)P₃ (the target compound) binds to rat recombinant IP₃ receptor subtypes 1, 2, and 3 with Ki values <25 nM [1]. In contrast, the positional isomer Ins(3,4,5)P₃ exhibits Ki values of 3–11 µM for the same receptors [1]. This represents a >120-fold reduction in binding affinity for the 3,4,5-isomer relative to the native 1,4,5-isomer.

IP₃ Receptor Binding Radioligand Displacement Inositol Phosphate SAR

Functional Calcium Mobilization Potency: D-Ins(1,4,5)P₃ vs. L-Isomer and Ins(1,3,4,5)P₄

D-Ins(1,4,5)P₃ mobilizes intracellular Ca²⁺ with EC₅₀ values ranging from 80 nM to 200 nM across multiple cell types [1][2]. The L-stereoisomer of Ins(1,4,5)P₃ is both substantially less potent and less efficacious, failing to achieve comparable maximal Ca²⁺ release even at 10 µM [2]. Additionally, Ins(1,3,4,5)P₄ requires approximately 14-fold higher concentration (EC₅₀ = 2.05 µM vs. 0.14 µM for Ins(1,4,5)P₃) to mobilize the same intracellular store [3].

Calcium Signaling EC₅₀ Determination Stereospecificity

Comparative Efficacy: D-Ins(1,4,5)P₃ as Reference Agonist vs. Adenophostin A (50- to 83-Fold More Potent Non-Native Agonist)

Adenophostin A, a fungal metabolite, is a potent IP₃R agonist but is not endogenous. In direct comparison, adenophostin A inhibits [³H]IP₃ binding with a Ki of 0.18 nM versus 15 nM for Ins(1,4,5)P₃ — an 83-fold higher affinity [1]. In functional Ca²⁺ release assays using permeabilized platelets, adenophostin A is approximately 50-fold more potent than Ins(1,4,5)P₃ [2].

IP₃R Superagonist Adenophostin Binding Affinity Benchmark

Pharmacological Specificity: D-Ins(1,4,5)P₃ vs. Heparin as Competitive Antagonist — Defining the IP₃R Active Site

Heparin is a widely used competitive antagonist of IP₃-mediated Ca²⁺ release. In isolated microsomes, heparin exhibits a Ki of 2.7 nM for the Ins(1,4,5)P₃ binding site [1]. In the presence of 0.2 µg/mL heparin (~40 nM), the apparent Km for Ins(1,4,5)P₃ increases 10-fold from 0.31 µM, confirming competitive antagonism [1]. This defines the specific, high-affinity interaction of Ins(1,4,5)P₃ with its receptor and establishes the triammonium salt as the requisite ligand for characterizing antagonist pharmacology.

IP₃R Antagonism Heparin Competitive Inhibition

Cell Delivery Considerations: Native D-Ins(1,4,5)P₃ Triammonium Salt vs. Caged/Cell-Permeable Analogs

D-Ins(1,4,5)P₃ triammonium salt is plasma membrane impermeant and requires microinjection, patch-clamp dialysis, or cell permeabilization for intracellular delivery [1]. In contrast, caged and cell-permeable esters (e.g., ci-IP₃/PM, cm-IP₃/PM) can be loaded non-invasively into intact cells and activated by UV uncaging [1]. However, the uncaged products exhibit altered metabolic stability: i-IP₃ (from ci-IP₃/PM) is metabolized more slowly than native IP₃, while m-IP₃ (from cm-IP₃/PM) is rapidly degraded [1].

Cell Permeability Caged Compounds Microinjection

Purity and Solubility Specifications: D-Ins(1,4,5)P₃ Triammonium Salt vs. Alternative Salt Forms

The triammonium salt of D-Ins(1,4,5)P₃ is supplied with ≥95% purity (TLC) and is freely soluble in water , facilitating preparation of aqueous stock solutions for in vitro assays. In comparison, the trisodium salt (CAS 141611-10-1) exhibits water solubility of 10 mg/mL , while caged trisodium salt is soluble at 1 mg/mL . The ammonium counterion provides defined stoichiometry (3 NH₄⁺ per IP₃ molecule; MW 471.19) that differs from sodium (3 Na⁺; MW ~504) or potassium salts, which may affect osmolarity in sensitive preparations.

Purity Solubility Procurement Specifications

Optimal Application Scenarios for D-Ins 1,4,5-trisphosphate triammonium salt Based on Quantitative Evidence


IP₃ Receptor Radioligand Binding Assays Requiring Native Ligand Affinity

For competitive binding studies using [³H]Ins(1,4,5)P₃ to determine Ki values of novel IP₃R modulators, D-Ins(1,4,5)P₃ triammonium salt serves as the essential reference cold ligand. Its <25 nM affinity for all three IP₃R subtypes [1] provides the baseline against which analogs are compared, and its use ensures that displacement curves reflect native receptor pharmacology.

Cell-Free and Permeabilized Cell Calcium Release Assays

In saponin-permeabilized cells or isolated microsomal preparations, the membrane impermeance of the triammonium salt is not a limitation [2]. Its EC₅₀ of 80–200 nM [3] in these systems provides a reproducible, dose-dependent Ca²⁺ release response that is specifically antagonized by heparin (Ki = 2.7 nM) [4], confirming IP₃R-mediated signaling.

Electrophysiological Studies of IP₃R Channel Function in Excised Patches

When applied to the cytosolic face of excised nuclear or ER membrane patches, D-Ins(1,4,5)P₃ triammonium salt (0.5–10 µM) gates IP₃R channels [5]. The ammonium counterion avoids introducing sodium that could contaminate ion current measurements, making it the preferred salt form for planar lipid bilayer and patch-clamp electrophysiology.

Pharmacological Validation of Novel IP₃R Antagonists

The well-characterized competitive interaction between Ins(1,4,5)P₃ (Km = 0.31 µM) and heparin (Ki = 2.7 nM) [4] establishes a benchmark for evaluating new antagonists. Researchers assessing small-molecule IP₃R inhibitors should use D-Ins(1,4,5)P₃ triammonium salt as the agonist to generate Schild plots and determine antagonist potency under standardized conditions.

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